Cas no 1449521-05-4 (2,2-difluoro-2-triphenylphosphaniumylacetate)

2,2-difluoro-2-triphenylphosphaniumylacetate 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- Difluoro(triphenylphosphonio)acetate
- 2,2-Difluoro-2-(triphenylphosphonio)acetate
- MFCD28359690
- AS-56428
- A50070
- CS-0156595
- SCHEMBL18695610
- 1449521-05-4
- C20H15F2O2P
- ZB0251
- 2,2-difluoro-2-(triphenylphosphaniumyl)acetate
- SY072970
- ZHC52105
- STIBMNDFQNRAQX-UHFFFAOYSA-N
- AKOS037645045
- (Triphenylphosphonio)difluoroacetate
-
- MDL: MFCD28359690
- インチ: InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
- InChIKey: STIBMNDFQNRAQX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 356.07777304g/mol
- どういたいしつりょう: 356.07777304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 40.1Ų
2,2-difluoro-2-triphenylphosphaniumylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX921-200mg |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 200mg |
234.0CNY | 2021-07-17 | |
BAI LING WEI Technology Co., Ltd. | 1743212-250MG |
(Triphenylphosphonio)difluoroacetate, 99% |
1449521-05-4 | 99% | 250MG |
¥ 417 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227235-250mg |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 98% | 250mg |
¥81.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83381-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 99% | 1g |
¥1390.0 | 2023-09-08 | |
Ambeed | A403478-100mg |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 95% | 100mg |
$11.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227235-25g |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 98% | 25g |
¥2780.00 | 2023-11-21 | |
Ambeed | A403478-1g |
2,2-Difluoro-2-(triphenylphosphonio)acetate |
1449521-05-4 | 95% | 1g |
$20.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX921-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 1g |
823.0CNY | 2021-07-17 | |
Apollo Scientific | PC10699-1g |
(Triphenylphosphonio)difluoroacetate |
1449521-05-4 | 97+% | 1g |
£19.00 | 2025-04-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83380-1g |
2,2-difluoro-2-triphenylphosphaniumylacetate |
1449521-05-4 | 95% | 1g |
¥136.0 | 2023-09-08 |
2,2-difluoro-2-triphenylphosphaniumylacetate 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
4. Back matter
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
7. Back matter
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2,2-difluoro-2-triphenylphosphaniumylacetateに関する追加情報
Introduction to 2,2-difluoro-2-triphenylphosphaniumylacetate (CAS No. 1449521-05-4)
2,2-difluoro-2-triphenylphosphaniumylacetate, identified by its Chemical Abstracts Service (CAS) number 1449521-05-4, is a specialized organophosphorus compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of phosphonium salts, which are widely recognized for their utility as intermediates in the preparation of various heterocyclic compounds and as catalysts in organic transformations. The unique structural features of this compound, particularly the presence of fluoro and triphenyl substituents, contribute to its remarkable reactivity and stability, making it a valuable tool in synthetic chemistry.
The molecular structure of 2,2-difluoro-2-triphenylphosphaniumylacetate consists of a central phosphorus atom coordinated to two fluoro groups and three phenyl rings, with an acetate moiety attached to the phosphorus center. This arrangement imparts a high degree of electronic richness to the phosphorus atom, which is a key factor in its ability to participate in various organic reactions. The fluoro substituents not only enhance the compound's stability but also influence its electronic properties, making it an attractive candidate for use in transition-metal-catalyzed reactions and as a ligand in coordination chemistry.
In recent years, 2,2-difluoro-2-triphenylphosphaniumylacetate has been extensively studied for its applications in pharmaceutical synthesis. Its ability to act as a precursor for the formation of complex heterocyclic frameworks has made it particularly useful in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit antimicrobial and anti-inflammatory properties. The fluoro group, known for its metabolic stability and ability to enhance bioavailability, has been strategically incorporated into drug molecules to improve their pharmacokinetic profiles.
One of the most notable applications of 2,2-difluoro-2-triphenylphosphaniumylacetate is in the field of transition-metal catalysis. Specifically, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The phosphorus-centered fluoro group interacts with transition metals in a manner that enhances catalytic activity and selectivity. This has led to the development of more efficient synthetic routes for complex organic molecules, including those used in pharmaceuticals and agrochemicals.
The reactivity of 1449521-05-4 also extends to its role as an intermediate in the synthesis of functionalized olefins and acetylenes. The combination of fluoro and triphenyl groups on the phosphorus atom allows for precise control over reaction outcomes, enabling chemists to construct highly specific molecular architectures. This has been particularly valuable in the development of materials science applications, where precise control over molecular structure is essential for achieving desired material properties.
Recent advancements in computational chemistry have further illuminated the potential of CAS No. 1449521-05-4 as a versatile building block. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which can be exploited to fine-tune its reactivity. These insights have guided experimental efforts toward more efficient synthetic strategies and have opened new avenues for exploring its applications in drug discovery and materials science.
The pharmaceutical industry has been particularly keen on leveraging the unique properties of strongly basic organophosphorus compounds like 1449521-05-4. Researchers have reported on its use in generating novel heterocyclic scaffolds that mimic natural products with known biological activity. By incorporating fluorine atoms into these scaffolds, scientists have been able to enhance binding affinity and metabolic stability, key factors in drug design. Some notable examples include derivatives that exhibit potent activity against enzymes implicated in cancer progression.
In addition to its pharmaceutical applications, strongly basic organophosphorus compounds like 1449521-05-4 have found utility in agrochemical research. The ability to introduce fluorine into agrochemicals can lead to compounds with improved efficacy against pests while maintaining environmental safety. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
The synthesis of CAS No 1449521-05-4 itself is a testament to the progress made in synthetic methodology over recent decades. Early methods relied on multi-step processes that were both time-consuming and required hazardous reagents. However, modern synthetic approaches have streamlined these processes, making it possible to produce this compound with greater efficiency and safety. Advances such as transition-metal-catalyzed coupling reactions and flow chemistry have played pivotal roles in this evolution.
The future prospects for strongly basic organophosphorus compounds like 1449521-05-4 are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions deepens, so too does our ability to harness these compounds for innovative purposes. Whether it's developing next-generation therapeutics or designing advanced materials, CAS No 1449521-05-4 stands out as a compound with immense potential.
1449521-05-4 (2,2-difluoro-2-triphenylphosphaniumylacetate) 関連製品
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)
- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)
- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
